3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine
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Overview
Description
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine is a complex organic compound that features both pyridazine and pyridine rings, with multiple halogen substitutions
Mechanism of Action
Target of Action
Compounds with a -cf3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have shown improved drug potency toward reverse transcriptase enzyme inhibition .
Mode of Action
It’s known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate, which enhances the hydrogen bonding interaction with the protein . This interaction could potentially alter the protein’s function, leading to the observed biological effects.
Biochemical Pathways
The compound’s interaction with reverse transcriptase suggests it may influence the replication of certain viruses, as reverse transcriptase is a key enzyme in the life cycle of retroviruses .
Result of Action
The inhibition of reverse transcriptase could potentially interfere with viral replication, thereby exerting an antiviral effect .
Action Environment
Environmental factors can significantly impact the action, efficacy, and stability of a compound. For instance, the fluorine’s electronegativity, size, electrostatic interactions, and lipophilicity are widely recognized factors that significantly impact the chemical reactivity, physico-chemical behavior, and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine typically involves multiple steps, starting from commercially available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for higher yields and purity. The process typically includes the use of nonchlorinated organic solvents and controlled reaction temperatures to ensure the stability of the intermediate and final products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride.
Substitution: Halogen substitutions can occur under specific conditions, often involving nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic reagents like sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyridazines .
Scientific Research Applications
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-6-methylpyridazine: Shares a similar pyridazine core but lacks the trifluoromethyl and pyridinyl substitutions.
Trifluoromethylpyridines: These compounds contain the trifluoromethyl group and pyridine ring but differ in their overall structure and functional groups.
Uniqueness
3-Chloro-6-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}phenoxy)pyridazine is unique due to its combination of halogenated pyridazine and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability profiles .
Properties
IUPAC Name |
3-chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2F3N3O/c18-13-8-11(17(20,21)22)9-23-14(13)7-10-1-3-12(4-2-10)26-16-6-5-15(19)24-25-16/h1-6,8-9H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQVJERFNOHZPRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=C(C=C(C=N2)C(F)(F)F)Cl)OC3=NN=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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